2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound features a benzyloxy group and a nitro group attached to the biphenyl structure, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes the nitration of biphenyl to introduce the nitro group, followed by the benzyloxylation to attach the benzyloxy group. The carboxylation step is then performed to introduce the carboxylic acid group. Each of these steps requires specific reagents and conditions:
Nitration: This step involves the use of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Benzyloxylation: This step can be achieved using benzyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: This step often involves the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Alcohol derivative: Formed by the reduction of the carboxylic acid group.
Substituted derivatives: Formed by nucleophilic substitution of the benzyloxy group.
Scientific Research Applications
2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid can be compared with other biphenyl derivatives that possess similar functional groups. Some similar compounds include:
2’-(Benzyloxy)-[1,1’-biphenyl]-3-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
3’-Nitro-[1,1’-biphenyl]-3-carboxylic acid: Lacks the benzyloxy group, which may affect its solubility and interaction with biological targets.
2’-(Benzyloxy)-3’-amino-[1,1’-biphenyl]-3-carboxylic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Properties
IUPAC Name |
3-(3-nitro-2-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(23)16-9-4-8-15(12-16)17-10-5-11-18(21(24)25)19(17)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNFQSVURRYQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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